molecular formula C20H20ClN3O4 B10862945 N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide

N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide

Cat. No.: B10862945
M. Wt: 401.8 g/mol
InChI Key: UWBKVBHTDLUMKM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Medicine: Piperazine derivatives are often investigated for their potential as therapeutic agents, including as antipsychotics, antihistamines, and anti-infectives.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)piperazine: A simpler derivative with known pharmacological activities.

    1-(2,3-dihydro-1,4-benzodioxin-2-yl)piperazine: Another related compound with potential biological effects.

Uniqueness

N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide is unique due to the combination of its structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H20ClN3O4/c21-14-5-7-15(8-6-14)22-20(26)24-11-9-23(10-12-24)19(25)18-13-27-16-3-1-2-4-17(16)28-18/h1-8,18H,9-13H2,(H,22,26)

InChI Key

UWBKVBHTDLUMKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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